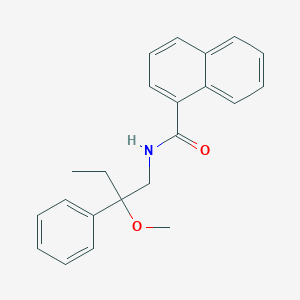

N-(2-methoxy-2-phenylbutyl)-1-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

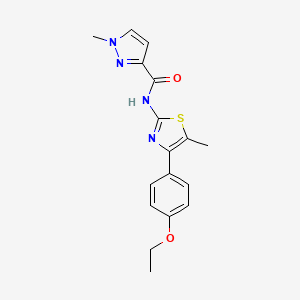

N-(2-methoxy-2-phenylbutyl)-1-naphthamide, also known as ML297, is a selective and potent activator of the KCNQ4 potassium channel. This compound has been studied for its potential therapeutic applications in hearing disorders and epilepsy. In

Scientific Research Applications

N-(2-methoxy-2-phenylbutyl)-1-naphthamide has been extensively studied for its potential therapeutic applications in hearing disorders and epilepsy. KCNQ4 potassium channels are expressed in the outer hair cells of the cochlea, and their activation is crucial for the proper function of the auditory system. This compound has been shown to selectively activate KCNQ4 channels, leading to enhanced hearing sensitivity in animal models. In addition, this compound has been studied for its potential anticonvulsant effects in epilepsy, as KCNQ channels are involved in regulating neuronal excitability.

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

The exact mode of action of N-(2-Methoxy-2-Phenylbutyl)Naphthalene-1-Carboxamide is not well-documented. It is likely that the compound interacts with its targets, leading to changes in their function. This interaction could involve binding to the active site of an enzyme or receptor, altering its conformation and thus its activity .

Biochemical Pathways

It is plausible that the compound could influence several pathways, given the potential range of targets it could interact with .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the site of action .

Result of Action

The compound’s interaction with its targets could lead to a range of effects, depending on the specific function of the targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(2-Methoxy-2-Phenylbutyl)Naphthalene-1-Carboxamide. These factors could include pH, temperature, and the presence of other molecules in the environment .

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methoxy-2-phenylbutyl)-1-naphthamide in lab experiments is its selectivity for KCNQ4 channels, which allows for the specific activation of these channels without affecting other KCNQ channel subtypes. However, one limitation of using this compound is its relatively low potency compared to other KCNQ channel activators, which may limit its usefulness in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(2-methoxy-2-phenylbutyl)-1-naphthamide. One area of interest is the development of more potent KCNQ4 channel activators for potential therapeutic applications in hearing disorders and epilepsy. In addition, further studies are needed to elucidate the precise mechanisms by which this compound exerts its effects on neuronal excitability and to explore its potential therapeutic applications in other neurological disorders. Finally, the development of more selective and potent activators for other KCNQ channel subtypes may also be of interest for potential therapeutic applications.

Synthesis Methods

The synthesis of N-(2-methoxy-2-phenylbutyl)-1-naphthamide was first reported by researchers at Merck in 2011. The synthesis involves the reaction of 1-naphthoic acid with 2-methoxy-2-phenylbutylamine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product.

Biochemical Analysis

Biochemical Properties

N-(2-METHOXY-2-PHENYLBUTYL)NAPHTHALENE-1-CARBOXAMIDE plays a significant role in biochemical reactions. It interacts with PCNA, a protein essential for DNA replication and repair within tumors . The nature of these interactions is inhibitory, making this compound a potential antineoplastic agent .

Cellular Effects

The effects of N-(2-METHOXY-2-PHENYLBUTYL)NAPHTHALENE-1-CARBOXAMIDE on various types of cells and cellular processes are profound. It influences cell function by inhibiting PCNA, thereby affecting DNA replication and repair within cells . This impact on cell signaling pathways, gene expression, and cellular metabolism makes it a potential therapeutic agent for cancer treatment .

Molecular Mechanism

N-(2-METHOXY-2-PHENYLBUTYL)NAPHTHALENE-1-CARBOXAMIDE exerts its effects at the molecular level by inhibiting PCNA . This inhibition disrupts DNA replication and repair, leading to cell death in tumor cells . The compound’s binding interactions with PCNA, its role in enzyme inhibition, and its influence on gene expression contribute to its mechanism of action .

Temporal Effects in Laboratory Settings

Its role as a PCNA inhibitor suggests that it may have long-term effects on cellular function, particularly in tumor cells .

Metabolic Pathways

N-(2-METHOXY-2-PHENYLBUTYL)NAPHTHALENE-1-CARBOXAMIDE is involved in the metabolic pathway related to DNA replication and repair, given its interaction with PCNA

properties

IUPAC Name |

N-(2-methoxy-2-phenylbutyl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO2/c1-3-22(25-2,18-12-5-4-6-13-18)16-23-21(24)20-15-9-11-17-10-7-8-14-19(17)20/h4-15H,3,16H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXUJHSIHPHZLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC(=O)C1=CC=CC2=CC=CC=C21)(C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2883698.png)

![5-(ethylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2883699.png)

![Ethyl 4-[4-(phenylamino)pteridin-2-yl]piperazinecarboxylate](/img/structure/B2883700.png)

![Methyl 3-{[2-({2-[(2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetyl)amino]phenyl}sulfanyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B2883702.png)

![2-Bromo-6-[difluoro(phenyl)methyl]pyridine](/img/structure/B2883707.png)

![2,4-Bis(trifluoromethyl)-7-[3-(trifluoromethyl)phenoxy][1,8]naphthyridine](/img/structure/B2883708.png)

![3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid](/img/structure/B2883719.png)

![N-{4-[(2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide](/img/structure/B2883721.png)